6-(4-Methylpiperazin-1-yl)pyridin-2-amine
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Overview
Description
6-(4-Methylpiperazin-1-yl)pyridin-2-amine is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with a 4-methylpiperazine group at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, resulting in 2-aminopyridine.
N-Alkylation: The 2-aminopyridine is subjected to N-alkylation with 4-methylpiperazine to introduce the 4-methylpiperazine group at the 6-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methylpiperazin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitroso derivatives and nitro compounds.
Reduction: Different amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 6-(4-Methylpiperazin-1-yl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors and enzymes.
Medicine: Research has explored the use of this compound in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4-Methylpiperazin-1-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways involved depend on the biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
6-(4-Methylpiperazin-1-yl)pyridin-3-amine
4-(4-Methylpiperazin-1-yl)butan-1-ol
1-Amino-4-methylpiperazine
Uniqueness: 6-(4-Methylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJKIRVTPGZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54132-20-6 |
Source
|
Record name | 6-(4-methylpiperazin-1-yl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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